(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylisoxazole group, a pyridinylthio group, and a piperidinyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central methanone (a type of ketone) group. The exact structure would depend on the specific ways in which these groups are attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylisoxazole group could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Structural and Molecular Interaction Studies
Research has demonstrated the importance of chloro and methyl substitutions in isomorphous structures, highlighting the chlorine-methyl exchange rule. This principle was illustrated through the study of heterocyclic analogues, showing extensive disorder in their structures, which could impact the detection of isomorphism during data mining (Rajni Swamy et al., 2013). Another study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for receptor ligands (Shim et al., 2002).
Synthesis and Evaluation of Heterocyclic Compounds
Investigations into novel biologically potent heterocyclic compounds have been conducted, leading to the development of compounds with promising anticancer and antimicrobial activities. One study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine entities, showing high potency against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Antimicrobial and Anticancer Activities
Several compounds have been identified with significant antimicrobial and anticancer properties. For example, pyrazole derivatives were found to exhibit high anticancer activity, comparing favorably with reference drugs like doxorubicin. This suggests the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016). Another study synthesized pyrazoline derivatives, demonstrating potent anti-inflammatory and antibacterial activities, supported by molecular docking studies (Ravula et al., 2016).
Structural Exploration and Bioactivity
Research on the crystal and molecular structure analysis of specific heterocycles has been carried out, highlighting their antiproliferative activity and providing a detailed structural characterization. Such studies are crucial for understanding the bioactive potential of these compounds (Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVBWVLDZJYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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